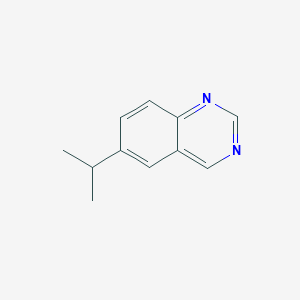

Quinazoline, 6-(1-methylethyl)-

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

6-propan-2-ylquinazoline |

InChI |

InChI=1S/C11H12N2/c1-8(2)9-3-4-11-10(5-9)6-12-7-13-11/h3-8H,1-2H3 |

InChI Key |

UPORQSUYAKXBHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=CN=CN=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Quinazoline, 6 1 Methylethyl and Its Chemical Analogs

Established Synthetic Pathways for Quinazoline (B50416) Scaffolds

The construction of the quinazoline ring system has been a subject of extensive research for over a century. Traditional methods, while sometimes limited by harsh conditions or moderate yields, form the basis of many synthetic strategies still in use today. nih.govnih.gov

Condensation Reactions in Quinazoline Synthesis

Condensation reactions are a cornerstone of quinazoline synthesis, typically involving the formation of the pyrimidine (B1678525) ring by combining a benzene (B151609) derivative already containing an amino group with a one-carbon (C1) or two-carbon (C2) unit.

One of the most classic methods is the Niementowski quinazoline synthesis , first reported in 1895. nih.govwikipedia.org This reaction involves the thermal condensation of anthranilic acids with amides to produce 4(3H)-quinazolinones. nih.govwikipedia.org For instance, heating anthranilic acid with an excess of formamide (B127407) yields quinazolin-4(3H)-one. nih.gov The mechanism is believed to proceed through an o-amidobenzamide intermediate followed by the elimination of water. nih.gov To synthesize a 6-isopropyl substituted analog, one would start with 2-amino-5-isopropylbenzoic acid.

Another significant approach is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgresearchgate.net While primarily used for quinoline (B57606) synthesis, variations of this reaction can be adapted for quinazolines. wikipedia.org For example, the reaction of 2-aminobenzaldehyde (B1207257) with a suitable carbonyl compound can lead to the quinazoline core. researchgate.netorganic-chemistry.org The reaction conditions can often be harsh, requiring high temperatures, but newer methods have been developed using milder catalysts or even catalyst-free conditions in water. organic-chemistry.orgalfa-chemistry.com

Cyclization Approaches for the Quinazoline Ring System

Cyclization reactions involve the formation of the quinazoline ring from a single precursor that already contains the majority of the necessary atoms. These intramolecular reactions are often highly efficient.

The Bischler-Napieralski-type cyclization is a well-known method. In a relevant example, the cyclization of N-(2-acylaminobenzyl)amides or similar precursors can be induced to form the quinazoline ring. While traditionally requiring high temperatures, ultrasound-promoted synthesis has been shown to facilitate this cyclization under less demanding conditions. nih.gov

Another key strategy is the oxidative cyclization of 2-(arylideneamino)phenyl derivatives. For example, intermediates prepared from an appropriate indole (B1671886) precursor can undergo oxidative cyclization using reagents like potassium permanganate (B83412) (KMnO4) in acetone (B3395972) to yield indolo[1,2-c]quinazolines. nih.gov Furthermore, the cyclization of tert-butyl (2-cyanoaryl)carbamates using hydrogen peroxide under basic conditions provides a smooth, room-temperature route to quinazoline-2,4(1H,3H)-diones. rsc.org

Advanced Synthetic Approaches Applicable to 6-(1-methylethyl)quinazoline and Derivatives

Modern synthetic chemistry has introduced a variety of sophisticated techniques that offer improved yields, greater functional group tolerance, and more environmentally benign conditions compared to classical methods.

Transition-Metal-Catalyzed and Organocatalytic Methods

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. nih.gov Palladium and copper catalysts are particularly prominent.

Palladium-catalyzed reactions offer efficient pathways. For example, a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones has been developed from o-nitrobenzamides and alcohols, proceeding through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation without external oxidants or reducing agents. nih.govrsc.org Another palladium-catalyzed three-component reaction combines 2-aminobenzamides, aryl halides, and tert-butyl isocyanide to construct quinazolin-4(3H)-ones in moderate to excellent yields. acs.org Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl2, are also used to functionalize pre-formed bromo-quinazolines, allowing for the introduction of various substituents. mdpi.com

Copper-catalyzed methods are also highly effective and often more economical. Copper catalysts can facilitate the one-pot, three-component synthesis of quinazolines from (2-aminophenyl)methanols, aldehydes, and an ammonia (B1221849) source. organic-chemistry.org These reactions often proceed via an oxidative amination mechanism. rsc.org Copper catalysis is also employed in the annulation of amidines and the cyclization of 2-(N-Alkyl-N-prop-2′-ynyl)amino-N'-p-tosyl benzamides to form complex quinazoline derivatives. nih.govrsc.org

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative. researchgate.netnih.gov For instance, Vitamin B3 (niacin) has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and nitriles. chemistryviews.org Organocatalysts offer advantages such as high stability, ready availability, and reduced toxicity. nih.gov Acetic acid has been used to catalyze the three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones. nih.gov

The table below summarizes a comparison of different catalytic approaches for quinazoline synthesis.

Table 1: Comparison of Catalytic Methods for Quinazoline Synthesis| Catalytic Method | Catalyst Example | Starting Materials | Key Advantages | Citation(s) |

|---|---|---|---|---|

| Palladium Catalysis | Pd(dppf)Cl₂ | o-nitrobenzamides, alcohols | High yields, one-pot cascade, no external oxidants | rsc.org, nih.gov |

| Copper Catalysis | CuBr, CuI | (2-bromophenyl)methylamines, amidine hydrochlorides | Inexpensive catalyst, use of air as oxidant | organic-chemistry.org |

| Organocatalysis | Niacin (Vitamin B₃) | 2-aminobenzylamines, nitriles | Metal-free, good functional group tolerance | chemistryviews.org |

Microwave-Assisted and One-Pot Synthesis Techniques

Modern synthesis emphasizes efficiency and sustainability, goals often achieved through microwave-assisted and one-pot procedures.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many quinazoline syntheses. nih.govfrontiersin.org The Niementowski reaction, which traditionally requires high temperatures and long reaction times, can be significantly accelerated using microwave irradiation, often in solvent-free conditions on solid supports like montmorillonite (B579905) K-10 clay. nih.gov Microwave heating has also been successfully applied to one-pot, three-component reactions for synthesizing 2,3-disubstituted 3H-quinazolin-4-ones from anthranilic acids, carboxylic acids, and amines. researchgate.net This technology enables rapid access to diverse libraries of quinazoline derivatives. vanderbilt.edunih.gov

One-pot synthesis , where multiple reaction steps are performed sequentially in a single reaction vessel, improves efficiency by avoiding the isolation and purification of intermediates. Many of the advanced catalytic methods described above are performed as one-pot procedures. For example, a palladium-catalyzed domino reaction of o-aminobenzamides with benzylic alcohols exemplifies this approach. nih.gov Similarly, a Lewis-acid-catalyzed, one-pot reaction of 2-aminophenyl carbonyl compounds with nitriles under microwave irradiation provides a rapid, solvent-free route to 2,4-disubstituted quinazolines. nih.gov

Regioselective Functionalization Strategies for Quinazoline Cores

Introducing substituents at specific positions of a pre-formed quinazoline ring is a powerful strategy for generating analogs like 6-(1-methylethyl)quinazoline. This often relies on direct C-H activation. benthamdirect.comrsc.org

Transition metal-catalyzed C-H functionalization allows for the direct attachment of new groups to the quinazoline core without prior activation (e.g., halogenation). mdpi.comnih.gov Palladium catalysis is frequently used for the regioselective C-H arylation of 2-aryl-quinazolinones, where the quinazolinone nucleus itself acts as a directing group. rsc.org This strategy enables the formation of new C-C bonds at specific positions on the aryl substituent.

For functionalizing the benzene portion of the quinazoline ring system, such as at the C-6 position, directing group strategies are crucial. While direct C-H functionalization of the quinazoline core itself is an active area of research, established methods often rely on building the ring from an already substituted precursor, such as 4-isopropylaniline, which can be converted into 5-isopropyl-2-aminobenzophenone or a similar key intermediate. This ensures the isopropyl group is correctly positioned at the desired location in the final quinazoline product.

Derivatization and Structural Modification Strategies for Quinazoline, 6-(1-methylethyl)-

The core structure of Quinazoline, 6-(1-methylethyl)-, offers multiple sites for chemical modification. Strategies are generally aimed at altering the molecule's interaction with biological targets by introducing substituents that can act as hydrogen bond donors or acceptors, modulate electronic distribution, or provide new steric features. These modifications primarily target the pyrimidine ring (positions C-2, C-4, and N-3) and the benzene moiety (positions C-6, C-7, and C-8). nih.gov

The pyrimidine portion of the quinazoline nucleus is a frequent target for derivatization due to its significant role in the molecule's chemical reactivity and biological function.

C-2 Position: The C-2 position is highly amenable to substitution. A common precursor, 2-substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one, can be used to introduce various groups at this position. For instance, using 2-isopropyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one allows for the synthesis of 2-isopropylquinazolin-4(3H)-one derivatives. researchgate.net While this example places the isopropyl group at C-2, the methodology is applicable for synthesizing derivatives where a different substituent is desired at C-2 on a 6-isopropylquinazoline backbone. The substitution of heteroaryl and aryl moieties at C-2 is a known strategy for enhancing biological activities. nih.gov Further modifications can involve introducing thio-linked groups, such as in 2-(carboxymethylthio)-3-phenyl-quinazolin-4(3H)-one, which can be converted to a hydrazide and subsequently reacted with various electrophiles to create a diverse library of compounds. sapub.org

N-3 Position: The N-3 position is often substituted to modulate the molecule's properties. In the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, the N-3 position can be functionalized with groups like substituted phenyl rings. nih.gov Another strategy involves introducing an amino group at N-3, which can then serve as a handle for further elaboration. For example, 3-amino-2-isopropylquinazolin-4(3H)-one can be condensed with hydrazinyl thiazole (B1198619) derivatives to yield complex N-3 substituted products. researchgate.net

C-4 Position: The C-4 position is most commonly encountered as an oxo group, forming the widely studied quinazolin-4(3H)-one scaffold. nih.govresearchgate.net This carbonyl group is crucial for the chemical character of these compounds. Beyond the oxo-functionality, the C-4 position can be substituted with other groups. Structure-activity relationship (SAR) studies have shown that a decylamine (B41302) group substituted at C-4 can be beneficial for antimicrobial activity. nih.gov

The table below summarizes common derivatization strategies at the pyrimidine ring.

Table 1: Derivatization Strategies at the Pyrimidine Ring of the Quinazoline Scaffold

| Position | Type of Substitution | Example Substituent/Group | Reference |

|---|---|---|---|

| C-2 | Alkyl / Aryl | Isopropyl, Phenyl | researchgate.netnih.gov |

| C-2 | Heteroaryl | Thiazolyl, Pyridyl | researchgate.netnih.gov |

| C-2 | Thio-linked chains | -(S)-CH₂-CO-NH-NH₂ | sapub.org |

| N-3 | Substituted Aryl | Phenyl | nih.gov |

| N-3 | Amino-linked heterocycles | -(NH)-thiazole derivatives | researchgate.net |

| C-4 | Oxo group | =O (Quinazolinone) | nih.gov |

| C-4 | Alkylamine | Decylamine | nih.gov |

Modifications on the benzene ring of the quinazoline scaffold are critical for tuning electronic properties and target specificity. nih.gov For Quinazoline, 6-(1-methylethyl)-, derivatization can occur by altering the isopropyl group itself or by introducing substituents at adjacent positions.

C-6 Position: The 6-position is a key site for substitution. While the parent compound in this context contains a 1-methylethyl (isopropyl) group, further modifications are synthetically possible. However, SAR studies have indicated that this position can be sensitive; for instance, the introduction of an iodo-group at C-6 has been found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines. nih.gov This suggests that the size and electronic nature of the C-6 substituent are critical.

C-7 and C-8 Positions: The positions adjacent to the C-6 isopropyl group are common targets for structural modification. The introduction of methoxy (B1213986) groups, such as in the synthesis of 6,7-dimethoxyquinazolines, is a well-established strategy to alter the electronic landscape of the benzene ring. mdpi.com Furthermore, placing a basic side chain at the C-8 position has been explored as a strategy to identify optimal structural requirements for antiproliferative activity in certain 2-substituted quinazolines. nih.gov The introduction of a methyl group at the C-5 position has also been reported in related fused systems. researchgate.net

The following table outlines modification strategies targeting the benzene portion of the quinazoline ring.

Table 2: Modification Strategies on the Benzene Moiety

| Position(s) | Type of Modification | Example Substituent/Group | Reference |

|---|---|---|---|

| C-6 | Halogenation | Iodo | nih.gov |

| C-7 | Alkoxylation | Methoxy | mdpi.com |

| C-8 | Basic Side Chains | Chloroacetyl or 3-chloropropionyl amides | nih.gov |

| C-5 | Alkylation | Methyl | researchgate.net |

Fusing additional heterocyclic rings to the quinazoline framework is a powerful strategy for creating novel chemical entities with unique three-dimensional shapes and biological profiles. This approach leads to the formation of rigid, polycyclic systems.

Triazolo-quinazolines: A common modification involves the fusion of a triazole ring. For example, reacting a 3-amino-quinazolin-4(3H)-one derivative with aromatic nitriles can yield nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazoline derivatives. researchgate.net Another synthetic route can produce nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazoline analogues, which have been evaluated for various biological activities. nih.gov These hybrid molecules combine the structural features of both quinazoline and triazole heterocycles. researchgate.net

Indolo-quinazolines: The fusion of an indole ring system to the quinazoline core results in indolo[1,2-c]quinazolines. These are typically synthesized via oxidative cyclization of a corresponding 2-(o-arylidineaminophenyl)indole precursor using an oxidizing agent like potassium permanganate. nih.gov

Other Fused Systems: A variety of other heterocyclic systems can be fused to the quinazoline scaffold. The reaction of a 2-hydrazide quinazolinone derivative with reagents like dimethyl acetylene (B1199291) dicarboxylate can lead to the formation of pyridazino[4,5-b]quinolines. sapub.org Additionally, palladium-catalyzed cyclization methods have been developed to synthesize fused systems like quinazolino[3,2-a]quinazolines. nih.gov

The table below presents examples of heterocyclic ring systems fused to the quinazoline core.

Table 3: Examples of Fused Heterocyclic Quinazoline Systems

| Fused Ring System | Synthetic Approach | Resulting Scaffold | Reference |

|---|---|---|---|

| Triazole | Reaction of 3-amino-quinazolinone with nitriles | nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazoline | researchgate.net |

| Triazole | Cyclization of substituted quinazolines | nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazoline | nih.gov |

| Indole | Oxidative cyclization of an indole precursor | Indolo[1,2-c]quinazoline | nih.gov |

| Pyridazine | Reaction of hydrazide with DMAD | Pyridazino[4,5-b]quinoline | sapub.org |

| Quinazoline | Palladium-catalyzed cyclization | Quinazolino[3,2-a]quinazoline | nih.gov |

Structure Activity Relationship Sar Investigations of Quinazoline, 6 1 Methylethyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline (B50416), 6-(1-methylethyl)- Analogsnih.gov

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogs. rsc.org

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to shape, volume, and surface area.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

In the context of quinazoline derivatives, various QSAR studies have employed a range of molecular descriptors to model their biological activities. For instance, in a study on quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors, CDK and alvaDesc molecular descriptors were utilized. nih.gov These descriptors would capture the structural and physicochemical variations within the series of analogs, including those related to the 6-isopropyl group if it were present.

The following table provides examples of molecular descriptor types and their potential relevance in QSAR studies of quinazoline derivatives.

| Descriptor Type | Examples | Relevance to Quinazoline SAR |

| Topological | Wiener index, Randić index | Describes molecular branching and connectivity, which can influence receptor binding. |

| Electronic | Hammett constants, Partial charges | Quantifies the electronic effects of substituents, impacting interactions with the target. |

| Steric | Molar refractivity, Taft steric parameter | Represents the size and shape of substituents, crucial for fitting into binding pockets. |

| Hydrophobic | LogP, Hydrophobic surface area | Measures the lipophilicity of the molecule, affecting membrane permeability and target interaction. |

Once a set of molecular descriptors is calculated for a series of quinazoline analogs with known biological activities, statistical methods are used to build a predictive QSAR model. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): A method suitable for datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques like Random Forest and Extreme Gradient Boosting have become increasingly popular for building robust and predictive QSAR models. nih.gov

A successful QSAR model can be used for the virtual screening of large compound libraries to identify potential hits for further experimental investigation. For example, a consensus QSAR model was used for the virtual screening of new quinazoline derivatives as HDAC6 inhibitors, leading to the identification of promising compounds. nih.gov Similarly, a 3D-QSAR model was constructed to guide the future design of quinazolinone derivatives as antitumor agents. rsc.org For "Quinazoline, 6-(1-methylethyl)-" analogs, a QSAR model could predict how variations at other positions on the quinazoline ring, in combination with the 6-isopropyl group, would affect a specific biological activity. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Pharmacophore Development and Ligand-Based Design Principles for Quinazoline, 6-(1-methylethyl)- Derivatives

Pharmacophore modeling is a crucial component of ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For quinazoline derivatives, these models provide a roadmap for designing new analogs with improved activity and selectivity.

A general pharmacophore model for kinase inhibitors based on the quinazoline scaffold typically includes several key features:

A Hydrogen Bond Acceptor: The N1 atom of the quinazoline ring is a critical hydrogen bond acceptor, interacting with a key amino acid residue in the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of the binding mode for most quinazoline-based kinase inhibitors.

Aromatic/Hydrophobic Regions: The quinazoline ring system itself provides a significant hydrophobic surface that interacts with hydrophobic pockets within the ATP-binding site.

Substituent-Defined Features: The substituents at various positions of the quinazoline ring introduce additional pharmacophoric features. For instance, anilino groups at the 4-position often provide a hydrogen bond donor and further hydrophobic interactions.

For derivatives of Quinazoline, 6-(1-methylethyl)- , the isopropyl group at the 6-position introduces a distinct hydrophobic feature. The development of a specific pharmacophore model for this series would involve synthesizing and testing a range of analogs to understand the impact of this group and other substituents on biological activity.

Key Principles for Ligand-Based Design:

Exploitation of the Hydrophobic Pocket: The 6-isopropyl group is a moderately bulky, hydrophobic substituent. In ligand-based design, this feature would be mapped to a corresponding hydrophobic pocket in the target's binding site. The size and shape of the isopropyl group suggest that it can effectively occupy a small to medium-sized hydrophobic cavity. The design of new derivatives would focus on maintaining or enhancing this interaction.

Structure-Activity Relationship (SAR) Guided Optimization: Systematic modifications of the Quinazoline, 6-(1-methylethyl)- scaffold would be essential to build a robust SAR and refine the pharmacophore model. This would involve varying the substituents at other positions (e.g., C2, C4, and C7) and evaluating the impact on biological activity.

Illustrative SAR Table for 6-Substituted Quinazoline Analogs

While a specific SAR table for a series of Quinazoline, 6-(1-methylethyl)- derivatives is not available in the public domain, the following table illustrates the general principles of how substitutions at the 6-position of a quinazoline core can influence inhibitory activity against a hypothetical kinase target. This data is representative and based on general findings in the field of quinazoline-based kinase inhibitors.

| Compound ID | 6-Substituent | 4-Anilino Substituent | IC50 (nM) | Notes |

| 1 | -H | 3-chloro-4-fluoroaniline | 150 | Baseline activity |

| 2 | -CH3 | 3-chloro-4-fluoroaniline | 80 | Small alkyl group improves potency |

| 3 | -CH(CH3)2 | 3-chloro-4-fluoroaniline | 45 | Isopropyl group provides favorable hydrophobic interaction |

| 4 | -OCH3 | 3-chloro-4-fluoroaniline | 120 | Methoxy (B1213986) group may have mixed electronic and steric effects |

| 5 | -Br | 3-chloro-4-fluoroaniline | 95 | Halogen substitution can enhance binding |

| 6 | -Phenyl | 3-chloro-4-fluoroaniline | 60 | Larger hydrophobic group is well-tolerated |

This table is for illustrative purposes only and does not represent actual experimental data for a specific target.

The hypothetical data in the table suggests that a hydrophobic substituent at the 6-position is generally favorable for activity, with the isopropyl group in compound 3 showing significant potency. This underscores the importance of this position for interacting with a hydrophobic region in the kinase binding site. nih.gov

The development of a precise pharmacophore model for Quinazoline, 6-(1-methylethyl)- derivatives would require the synthesis and biological evaluation of a focused library of compounds. Such a study would provide valuable insights into the specific steric and electronic requirements for optimal activity and would guide the design of next-generation inhibitors with improved therapeutic potential. The principles of ligand-based design, informed by a detailed SAR, would be instrumental in this endeavor. nih.gov

Mechanistic Studies and Biological Target Elucidation for Quinazoline, 6 1 Methylethyl Derivatives

Unraveling Molecular Mechanisms of Action in Cellular Pathways

Derivatives of the quinazoline (B50416) scaffold have been shown to exert their effects through diverse and specific molecular mechanisms. One key mechanism involves the regulation of fundamental cellular processes such as transcription. For instance, certain 2,4-disubstituted quinazoline derivatives can induce apoptosis in cancer cells by down-regulating the transcription of ribosomal DNA. nih.gov This is achieved through a dual-action mechanism: the stabilization of the c-myc promoter G-quadruplex, which leads to the down-regulation of nucleolin expression, and the disruption of the nucleolin/G-quadruplex complex. nih.gov Both actions contribute to a reduction in ribosomal RNA synthesis, which in turn activates the tumor suppressor p53. nih.gov

Another distinct mechanism of action involves the modulation of the RAS signaling pathway, a critical regulator of cellular signaling that is often mutated in cancer. nih.gov Specific quinazoline-containing compounds have been identified that activate the Son of sevenless homologue 1 (SOS1), a guanine (B1146940) nucleotide exchange factor for RAS. nih.gov By binding to SOS1, these compounds promote the exchange of GDP for GTP on RAS proteins, leading to increased levels of active RAS-GTP and subsequent changes in the mitogen-activated protein kinase/extracellular regulated kinase (MAPK/ERK) signaling pathway in cells. nih.gov

Furthermore, investigations into quinazoline-based scaffolds have demonstrated their ability to inhibit receptor-interacting protein kinase 2 (RIPK2). This leads to the potent, nanomolar inhibition of the RIPK2-NOD1/2-mediated signaling pathways in living cells, highlighting their potential in modulating inflammatory responses. nih.gov

Identification and Characterization of Protein Targets

Identifying the specific protein targets of small molecules is a cornerstone of drug discovery. nih.gov Methodologies for target identification are broadly categorized into affinity-based pull-down and label-free approaches. nih.gov Label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), identify targets by detecting changes in a protein's stability and resistance to protease degradation upon ligand binding. nih.govnih.gov

Quinazoline derivatives are well-known for their activity as protein kinase inhibitors. mdpi.comnih.gov The quinazoline core is a key feature in several approved drugs targeting these enzymes. nih.gov Modifications at positions 4, 6, and 7 of the quinazoline skeleton are particularly crucial for achieving potent anticancer activity. mdpi.comnih.gov

EGFR and c-Met: A notable quinazoline derivative, referred to as derivative 6, has demonstrated dual inhibitory activity against both the Epidermal Growth Factor Receptor (EGFR) and c-Met. mdpi.comnih.gov This compound showed significant inhibitory action against wild-type EGFR, a mutated form (EGFRL858R/T790M), and the c-Met kinase. mdpi.comnih.gov

MET and PDGFRA: A series of novel quinazoline-1,2,3-triazole hybrids have been synthesized and evaluated for their MET kinase inhibitory properties. nih.gov Among these, compound 8c, which features a p-methyl benzyl (B1604629) moiety, was identified as the most potent inhibitor of MET kinase. nih.gov Further screening revealed that both compound 8c and another derivative, 8h, also target the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). nih.gov

PI3K and HER2: The Phosphoinositide 3-kinase (PI3K) signaling pathway is critical in HER2-amplified cancers. nih.gov Studies have shown that combining PI3K inhibitors with dual HER2 blockade is necessary to overcome resistance and achieve optimal antitumor effects in HER2-positive cancer cells, particularly those with PIK3CA mutations. nih.gov The interplay between EGFR and PI3K signaling is also a key consideration, as combination therapies targeting both can overcome compensatory pathway upregulation. nih.gov

RIPK2 and RIPK3: Research focused on modifying the 6- and 7-positions of the quinazoline scaffold has led to the development of potent and selective inhibitors of RIPK2, as well as dual inhibitors of RIPK2 and RIPK3. nih.gov Many of these compounds exhibit outstanding specificity when tested against a broad panel of other human kinases. nih.gov

| Compound | Target Kinase(s) | IC₅₀ Value | Reference |

|---|---|---|---|

| Derivative 6 | EGFR | 64.8 nM | mdpi.comnih.gov |

| Derivative 6 | EGFRL858R/T790M | 305.4 nM | mdpi.comnih.gov |

| Derivative 6 | c-Met | 137.4 nM | mdpi.comnih.gov |

| Compound 8c | MET | 36.0 ± 9.5 µM | nih.gov |

| Crizotinib (Control) | MET | 15.3 nM | nih.gov |

| Cabozantinib (Control) | MET | 24.4 nM | nih.gov |

Beyond kinases, quinazoline derivatives have been developed to modulate the activity of various G protein-coupled receptors (GPCRs).

Adenosine (B11128) A2A Receptors: A series of 2-aminoquinazoline (B112073) derivatives have been identified as potent antagonists of the human A2A adenosine receptor (A2AR), a target for neurodegenerative diseases and cancer. mdpi.com Modifications at the C2, C6, and C7 positions of the quinazoline ring have been explored to optimize binding affinity and functional antagonism. mdpi.com

Melanin-Concentrating Hormone Receptor 1 (MCHR1): Quinazoline derivatives have been studied as antagonists for MCHR1, a receptor involved in the regulation of energy homeostasis, making it a target for obesity treatment. nih.gov

Serotonin (B10506) 5-HT6 Receptors: The serotonin 5-HT6 receptor, which is expressed almost exclusively in the central nervous system, is another target of interest. nih.gov Its activation leads to the stimulation of adenylate cyclase and an increase in intracellular cAMP levels. nih.gov While many 5-HT6 ligands are based on other scaffolds, the principles of targeting this receptor are relevant to the broader field of GPCR modulation by heterocyclic compounds. nih.govresearchgate.net

| Compound | Target Receptor | Activity | Kᵢ Value | IC₅₀ Value | Reference |

|---|---|---|---|---|---|

| Compound 1 | hA2AR | Antagonist | 20 nM | - | mdpi.com |

| Compound 5m | hA2AR | Antagonist | 5 nM | 6 µM | mdpi.com |

| Compound 9x | hA2AR | Antagonist | 21 nM | 9 µM | mdpi.com |

| Compound 10d | hA2AR | Antagonist | 15 nM | 5 µM | mdpi.com |

Understanding the kinetics of how a ligand binds to its target enzyme is crucial for drug development. Techniques such as isothermal titration calorimetry (ITC) are employed to characterize these interactions thermodynamically. nih.gov For example, ITC was used in the mechanistic studies of a 2,4-disubstituted quinazoline derivative to confirm its interaction with target molecules. nih.gov While detailed kinetic constants (Kon, Koff) for 6-(1-methylethyl)-quinazoline derivatives are not extensively reported in the provided context, the use of such biophysical methods is integral to validating target engagement and understanding the energetics of the binding event.

Insights into Cellular Responses and Downstream Signaling Events

The interaction of quinazoline derivatives with their molecular targets triggers a cascade of downstream signaling events, leading to specific cellular responses.

Cell Cycle Arrest and Apoptosis: The dual EGFR and c-Met inhibitor, derivative 6, was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines. mdpi.comnih.gov Similarly, the derivative Sysu12d, by down-regulating ribosomal RNA synthesis, ultimately leads to the activation of p53 and subsequent cancer cell apoptosis. nih.gov

MAPK/ERK Pathway: Quinazoline derivatives that activate SOS1 cause an increase in RAS-GTP levels, which directly impacts the downstream MAPK/ERK signaling pathway. nih.gov

PI3K/Akt and NF-κB Pathways: Inhibition of receptor tyrosine kinases like HER2 and EGFR by quinazoline-based drugs is known to suppress the PI3K-Akt signaling pathway, which is a major driver in many cancers. nih.gov Downstream signaling from B-Cell Receptors, which can be modulated by kinase inhibitors, also involves the activation of PI3K/Akt, as well as NF-kappaB and RAS pathways. reactome.org Combination treatments that inhibit both EGFR and PI3K can prevent the compensatory upregulation of the MAPK/ERK pathway and impair cancer cell invasion. nih.gov

Structure-Based Drug Design Guided by Target Information

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.govmdpi.com This approach is instrumental in developing potent and selective inhibitors.

The design of quinazoline derivatives has frequently been guided by SBDD principles. For instance, hit-to-lead optimization of quinazoline-containing compounds targeting SOS1 was refined using structure-based design to improve interactions with the protein. nih.gov Similarly, the design of novel RIPK2 and RIPK3 inhibitors was inspired by analyzing the crystal structures of these kinases in complex with known quinoline (B57606) and quinazoline inhibitors. nih.gov

Molecular docking studies are a key component of SBDD. They were employed to understand the binding modes of 2-aminoquinazoline derivatives in the A2A adenosine receptor, explaining observed differences in binding affinity and guiding further modifications. mdpi.com Docking was also used to support the experimental findings for quinazoline-triazole hybrids as MET kinase inhibitors. nih.gov These computational methods, combined with knowledge of the target's binding site, allow for the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov

Computational Chemistry and Molecular Modeling of Quinazoline, 6 1 Methylethyl

Quantum Chemical Calculations (Density Functional Theory) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. semanticscholar.org It is particularly effective for calculating the molecular and electronic properties of organic molecules like quinazolines. A common approach involves using hybrid functionals, such as B3LYP, combined with a split-valence basis set like 6-31+G(d,p), which provides a reliable balance between computational cost and accuracy for describing electronic structures and geometries.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the coordinates of the atoms corresponding to the lowest energy state on the potential energy surface. For Quinazoline (B50416), 6-(1-methylethyl)-, this involves finding the most stable arrangement of the quinazoline core and the rotational orientation (conformation) of the isopropyl group at the C6 position.

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution. In an MEP map of a quinazoline derivative, regions of negative potential (typically colored red or yellow) are located around electronegative atoms like the nitrogen atoms of the pyrimidine (B1678525) ring, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) are found around hydrogen atoms, highlighting sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org For quinazoline derivatives, the HOMO is often distributed over the benzene (B151609) ring and the quinazolinone system, while the LUMO can be spread across the entire molecule.

Below is a table of representative FMO data calculated for related quinazolinone derivatives using DFT (B3LYP/6–31 + G(d,p)), illustrating how substituents can influence electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Erlotinib (Reference) | -5.98 | -1.82 | 4.16 |

| 6-Bromo-2-thio-quinazoline derivative (8a) | -6.01 | -2.01 | 4.00 |

| 6-Bromo-2-thio-quinazoline derivative (8c) | -6.23 | -2.04 | 4.19 |

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. semanticscholar.org These descriptors help in comparing the chemical behavior of different derivatives within a series.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov This method is instrumental in drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. journalgrid.com The process involves placing the ligand (e.g., Quinazoline, 6-(1-methylethyl)-) into the binding site of a protein and using a scoring function to estimate the binding affinity.

Docking simulations for quinazoline derivatives are frequently performed against protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are common targets in cancer therapy. nih.govnih.gov The simulation predicts the most likely binding pose of the ligand within the ATP-binding pocket of the kinase.

The binding affinity is estimated by a scoring function, which calculates a value, often expressed in kcal/mol, that represents the strength of the ligand-protein interaction. A more negative score typically indicates a stronger predicted binding affinity. For instance, in a study of 6-bromo quinazoline derivatives targeting EGFR, binding energies were calculated to be between -5.3 and -6.7 kcal/mol. researchgate.net Similar simulations for Quinazoline, 6-(1-methylethyl)- would predict its binding energy and preferred conformation, providing a hypothesis for its potential biological activity.

The table below shows representative docking scores for quinazoline derivatives against the EGFR kinase domain, illustrating how different substitutions affect binding affinity.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Erlotinib (Reference) | EGFR (1M17) | -7.1 |

| 6-Bromo-quinazoline derivative (8a) | EGFR (1M17) | -6.7 |

| 6-Bromo-quinazoline derivative (8c) | EGFR (1M17) | -5.3 |

| Neratinib (Reference) | Mutated EGFR (3W2Q) | -7.1 |

| 6-Bromo-quinazoline derivative (8a) | Mutated EGFR (3W2Q) | -6.9 |

Beyond predicting affinity, docking simulations provide critical information about the specific interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Often formed between the nitrogen atoms of the quinazoline ring and backbone or side-chain atoms of amino acids like methionine or threonine in the hinge region of a kinase.

Pi-Interactions: Aromatic systems like the quinazoline ring can engage in π-π stacking with phenylalanine or tyrosine residues, or π-cation interactions with charged residues like lysine.

Hydrophobic Interactions: Nonpolar parts of the ligand, such as the isopropyl group of Quinazoline, 6-(1-methylethyl)-, would likely interact with hydrophobic pockets in the binding site, formed by residues like leucine, valine, and alanine.

Studies on quinazoline-based inhibitors targeting kinases like RIPK2 and EGFR have consistently identified key interacting residues. researchgate.netnih.gov For example, in EGFR, interactions with residues such as Leu718, Met793, and Asp855 are often crucial for binding. researchgate.net A docking study of Quinazoline, 6-(1-methylethyl)- would aim to identify its specific set of interacting residues, providing a detailed molecular hypothesis for its mechanism of action.

Molecular Dynamics Simulations to Investigate Dynamic Binding Events

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide a detailed view of the dynamic interactions between a ligand, such as a quinazoline derivative, and its biological target, typically a protein. These simulations can reveal the stability of the ligand-protein complex, key amino acid residues involved in binding, and the conformational changes that occur upon binding.

Research on quinazoline derivatives, particularly those targeting the epidermal growth factor receptor (EGFR), frequently employs MD simulations to elucidate their binding dynamics. frontiersin.org Studies have shown that these simulations, often run for nanoseconds, can confirm the stability of the binding pose predicted by molecular docking. rjpbr.comnih.gov Key analyses in these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the ligand-protein complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein. Lower RMSF values in the binding site residues upon ligand binding can indicate a more stable and compact complex. nih.gov For instance, in simulations of quinazoline derivatives with EGFR, key amino acids in the active site, such as Met 769, have been shown to be crucial for interaction, often through hydrogen bonds. nih.gov

Interaction Analysis: MD simulations allow for the detailed analysis of interactions, such as hydrogen bonds and hydrophobic interactions, over time. For some quinazoline derivatives, simulations have revealed the importance of hydrogen bonding with residues like Thr 766 and pi-alkyl interactions with residues like Val 702 within the EGFR binding site. nih.gov

These dynamic studies are crucial for understanding the mechanism of action of quinazoline-based inhibitors and for the rational design of new, more potent compounds. The insights gained from the dynamic behavior of related quinazolines can be extrapolated to predict the potential binding events of Quinazoline, 6-(1-methylethyl)-.

Table 1: Key Amino Acid Interactions in MD Simulations of Quinazoline Derivatives with EGFR

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Met 769 | Hydrogen Bond | nih.gov |

| Thr 766 | Hydrogen Bond | nih.gov |

| Val 702 | Pi-Alkyl Interaction | nih.gov |

| Leu 694 | Pi-Alkyl Interaction | nih.gov |

| Ala 719 | Pi-Alkyl Interaction | nih.gov |

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict the pharmacokinetic profile of a compound. In silico methods are widely used for the early-stage evaluation of these properties, reducing the time and cost associated with experimental studies. actascientific.com For quinazoline derivatives, various computational models are used to predict their drug-likeness and ADME profiles.

Several studies have reported the in silico ADME prediction for series of quinazoline analogues. rjpbr.comactascientific.com These predictions are often based on a compound's physicochemical properties and its similarity to known drugs. Key parameters evaluated include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many synthesized quinazoline derivatives have been shown to comply with these rules, indicating good potential for oral bioavailability. rjpbr.comresearchgate.net

Aqueous Solubility: This property affects a drug's absorption and distribution. Computational models can predict the solubility of a compound in water.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. Some quinazolinone analogues have been predicted to have good BBB penetration. nih.gov

Gastrointestinal (GI) Absorption: High GI absorption is desirable for orally administered drugs. Many quinazoline derivatives have been predicted to have high GI absorption. actascientific.com

Cytochrome P450 (CYP) Inhibition: Predicting a compound's potential to inhibit CYP enzymes is important to avoid drug-drug interactions. Some studies have predicted that certain quinazoline derivatives may inhibit specific CYP isoforms like CYP1A and CYP2D6. actascientific.com

Toxicity Predictions: In silico models can also provide early warnings about potential toxicity, such as mutagenicity or hepatotoxicity. actascientific.com

The in silico ADME profiles of various quinazoline derivatives suggest that the quinazoline scaffold is a promising base for the development of drugs with favorable pharmacokinetic properties. While specific data for Quinazoline, 6-(1-methylethyl)- is not available, the general findings for the quinazoline class of compounds are encouraging.

Table 2: Predicted ADME Properties for a Selection of Quinazoline Derivatives

| Compound Type | Predicted Property | Finding | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4-ones | Gastrointestinal Absorption | High | actascientific.com |

| 2,3-disubstituted quinazolin-4-ones | Skin Permeability | Good | actascientific.com |

| Quinazolinone Analogues | Blood-Brain Barrier Penetration | Good (BBB+) | nih.gov |

| Quinazolinone Analogues | Human Intestinal Absorption | Absorbable | nih.gov |

| Quinazolinone Analogues | Carcinogenicity | Non-carcinogenic | nih.gov |

Preclinical Research on Quinazoline, 6 1 Methylethyl Analogs

In Vitro Biological Evaluation

In vitro studies are foundational in drug discovery, providing the initial assessment of a compound's biological activity in a controlled laboratory setting. For analogues of Quinazoline (B50416), 6-(1-methylethyl)-, these evaluations have focused on their effects on cancer cells, specific enzymes and proteins, and various microbes.

Cell Line-Based Screening for Antiproliferative Activity

The evaluation of a compound's ability to inhibit the growth of cancer cells is a primary step in anticancer drug discovery. nih.govnih.gov Analogues of Quinazoline, 6-(1-methylethyl)- have been subjected to screening against various human cancer cell lines to determine their antiproliferative potential.

A study detailed the synthesis of a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives and their subsequent evaluation for in vitro anti-proliferative activities against five cancer cell lines: HCC827, A549 (non-small cell lung cancer), SH-SY5Y (neuroblastoma), HEL (erythroleukemia), and MCF-7 (breast cancer). mdpi.com The results indicated that most of the synthesized compounds exhibited submicromolar inhibitory activity against these tumor cell lines. mdpi.com Notably, compound 13k emerged as the most potent, with IC₅₀ values ranging from 0.09 µM to 0.43 µM across all tested cell lines. mdpi.com

Another research effort focused on novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives. nih.gov These compounds were tested against a panel of tumor cell lines including SW480 (colon adenocarcinoma), A549, A431 (skin carcinoma), and NCI-H1975 (non-small cell lung cancer). nih.gov Compounds 2a , 3a , and 3c demonstrated high anti-proliferative activities against all tested cell lines. nih.gov

Similarly, the synthesis and cytotoxic evaluation of new quinazolinone derivatives were conducted against SKLU-1 (lung cancer), MCF-7, and HepG-2 (liver cancer) cell lines. vnu.edu.vn In this series, compound 8h was the only one to show significant cytotoxic effects against the tested cancer cell lines, with IC₅₀ values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn

Interactive Table: Antiproliferative Activity of Quinazoline Analogs

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 13k | HCC827, A549, SH-SY5Y, HEL, MCF-7 | 0.09 - 0.43 | mdpi.com |

| 2a | SW480, A549, A431, NCI-H1975 | Not specified, but highly active | nih.gov |

| 3a | SW480, A549, A431, NCI-H1975 | Not specified, but highly active | nih.gov |

| 3c | SW480, A549, A431, NCI-H1975 | Not specified, but highly active | nih.gov |

| 8h | SKLU-1 | 23.09 µg/mL | vnu.edu.vn |

| 8h | MCF-7 | 27.75 µg/mL | vnu.edu.vn |

Enzyme and Protein Target Assays

To understand the mechanism of action of these compounds, researchers conduct assays to determine their effects on specific enzymes and proteins that are crucial for cell function and are often dysregulated in diseases like cancer.

In the study of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives, compound 2a was found to be a potent inhibitor of wild-type Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell signaling, with an IC₅₀ of 5.06 nM. nih.gov Molecular docking studies suggested that the binding mode of 2a to EGFR was similar to that of lapatinib, a known EGFR inhibitor. nih.gov Furthermore, Western blot analysis confirmed that compound 2a significantly inhibited the activation of EGFR and its downstream signaling proteins, Akt and Erk1/2, in lung cancer cells. nih.gov

Another investigation into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives revealed that these compounds were designed to target PI3Kα, a lipid kinase involved in cell growth and survival. mdpi.com The study successfully verified their PI3Kα inhibitory activities. mdpi.com

Research on a quinazoline-based scaffold with modifications at positions 6 and 7 demonstrated that these changes could alter the selectivity and potency of the compounds towards Receptor-Interacting Protein Kinases 2 and 3 (RIPK2 and RIPK3). nih.gov These kinases are considered attractive therapeutic targets for inflammatory diseases and cancers. nih.gov The study identified several potent and selective RIPK2 and dual RIPK2/3 inhibitors. nih.gov

Antimicrobial Activity Testing (e.g., Antibacterial, Antifungal, Antiviral)

The quinazoline scaffold has also been explored for its potential to combat microbial infections.

A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their activity against Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov In a random screening, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine (1 ) was identified as a hit compound for inhibiting MERS-CoV infection. nih.gov Through an optimization process, compound 20 was developed and found to have a high inhibitory effect with an IC₅₀ of 0.157 μM and a selectivity index of 25, showing no cytotoxicity. nih.gov

Other studies have highlighted the broad-spectrum antimicrobial potential of quinazoline derivatives, including antibacterial and antifungal activities. frontiersin.org For instance, certain quinazoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens and Mycobacterium tuberculosis. jneonatalsurg.com

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, the next step is to evaluate the efficacy of these compounds in living organisms, using animal models that mimic human diseases.

Murine Xenograft Models for Antitumor Efficacy

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo antitumor efficacy of new drug candidates. enamine.netnih.gov These models can be established by inoculating human cancer cells either subcutaneously or orthotopically (into the organ of origin). enamine.netnih.gov

While specific in vivo data for Quinazoline, 6-(1-methylethyl)- and its direct analogs in murine xenograft models were not available in the provided search results, the general methodology is well-established. For example, the antitumor effects of the anti-interleukin-6 (IL-6) antibody siltuximab were examined in mouse xenograft models of lung cancer. nih.gov This study utilized both cell line xenograft models and a primary explant mouse model. nih.gov Such models are crucial for determining if the in vitro antiproliferative activity of a compound translates to tumor growth inhibition in a living system.

Animal Models for Analgesic and Anti-inflammatory Investigations

The quinazoline core has been associated with analgesic and anti-inflammatory properties. frontiersin.org Animal models are employed to investigate these potential therapeutic effects.

Common models for assessing anti-inflammatory activity include carrageenan-induced and egg albumin-induced paw edema in rats. nih.gov For evaluating analgesic activity, acetic acid-induced writhing and formalin tests in mice are frequently used. nih.gov These models allow researchers to measure a compound's ability to reduce swelling and pain responses. While the provided search results mention the general use of these models for quinazoline derivatives, specific data for 6-(1-methylethyl)quinazoline analogs in these analgesic and anti-inflammatory models were not detailed. However, the established methodologies provide a clear path for the future in vivo evaluation of these compounds. nih.govnih.gov

In Vivo Studies of Neurological Activities (e.g., Anticonvulsant, Antidepressant)

The quinazoline scaffold has been a subject of interest in medicinal chemistry for its diverse pharmacological activities, including significant effects on the central nervous system (CNS). Preclinical in vivo studies have demonstrated the potential of quinazoline derivatives as both anticonvulsant and antidepressant agents.

A number of quinazoline-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties in various animal models. These studies often utilize standardized tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice to assess the efficacy of new compounds.

For instance, one study on a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives showed promising anticonvulsant activity. nih.gov The evaluation, based on the percentage of protection against PTZ-induced seizures, the delay in the onset of the first seizure, and the reduction in the number of seizures, highlighted the potential of this class of compounds. nih.gov The mechanism of action for some of these analogs is believed to involve the modulation of the GABA-A receptor, a key target for many existing antiepileptic drugs. nih.govnih.gov In fact, structure-activity relationship (SAR) studies suggest that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, with the N1 atom serving as an electron donor and the carbonyl group acting as a hydrogen bonding site, which are crucial for binding to the GABA-A receptor. nih.gov

Another study focusing on novel quinazoline derivatives identified compounds with significant protection against scPTZ-induced seizures. nih.gov Some of these compounds exhibited potent activity with a favorable safety profile, showing low neurotoxicity. nih.gov The presence of a fluorine atom at the 6-position of the quinazoline ring has been noted to potentially enhance both pharmacokinetic and pharmacodynamic properties. nih.gov

Below is a table summarizing the anticonvulsant activity of representative quinazoline analogs from various studies.

| Compound Series | Animal Model | Key Findings | Reference |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures in mice | Showed potential anticonvulsant activity, with the "b" series being more effective. | nih.gov |

| Substituted-6-fluoro-quinazoline-4-amines | scPTZ and MES tests in mice | Several compounds showed significant anticonvulsant activity with low neurotoxicity. | nih.gov |

| 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides | MES, scPTZ, and 6-Hz seizure models in mice | Compound 4d emerged as a prototype with excellent broad-spectrum anti-seizure action and no neurotoxicity. |

Note: The table presents generalized findings from studies on various quinazoline analogs, not specifically those with a 6-(1-methylethyl)- substitution.

The potential of quinazoline derivatives as antidepressant agents has also been explored in preclinical models. The forced swim test (FST) and the tail suspension test (TST) in mice are commonly used behavioral paradigms to screen for antidepressant-like activity. nih.gov

Research on certain salicylamide (B354443) derivatives with a core structure that can be related to the broader family of nitrogen-containing heterocycles has shown antidepressant-like properties in the tail suspension test. mdpi.com The mechanism of action for some antidepressant quinazoline analogs is thought to involve interaction with various neurotransmitter systems, which are key targets in the pathophysiology of depression. plos.org

The table below summarizes findings from studies on the antidepressant-like activity of compounds that, while not direct quinazoline analogs, provide context for the potential of related heterocyclic structures.

Note: This table includes data from compounds with structural similarities or related mechanisms to what might be expected from novel quinazoline derivatives, due to the limited specific data on 6-(1-methylethyl)quinazoline analogs.

Pharmacodynamic and Pharmacokinetic Profiling in Preclinical Models

The assessment of pharmacodynamic (PD) and pharmacokinetic (PK) properties is a crucial step in the preclinical development of any new CNS drug candidate. Pharmacodynamics involves studying what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. Pharmacokinetics, on the other hand, describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).

For CNS-active agents like quinazoline analogs, a key requirement is the ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain's interstitial fluid to exert a therapeutic effect. nih.gov Techniques like in vivo microdialysis are powerful tools for measuring the unbound concentration of a compound in the brain, providing essential data for establishing a PK/PD relationship. nih.gov

In vitro ADME assays: To assess metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition).

In vivo pharmacokinetic studies: Typically conducted in rodents (mice or rats) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. For CNS drugs, it is also critical to determine the brain-to-plasma concentration ratio.

Pharmacodynamic studies: To elucidate the mechanism of action, such as receptor binding assays or functional assays measuring downstream signaling pathways. For anticonvulsants, this could involve electrophysiological studies on neuronal ion channels, while for antidepressants, it might include neurochemical analyses of neurotransmitter levels in different brain regions. plos.org

The substituents on the quinazoline ring play a significant role in determining the pharmacokinetic and anticonvulsant potency of the molecule. nih.gov Therefore, the 6-(1-methylethyl)- group would be expected to influence the lipophilicity and metabolic profile of the compound, which in turn would affect its absorption, distribution, and ultimately its efficacy and safety profile. Without specific experimental data, the precise pharmacodynamic and pharmacokinetic profile of Quinazoline, 6-(1-methylethyl)- analogs remains speculative. Future preclinical studies are necessary to fully characterize these properties and determine their potential as therapeutic agents for neurological disorders.

Emerging Research Directions for Quinazoline, 6 1 Methylethyl

Development of Green and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline (B50416) and quinazolinone derivatives to minimize environmental impact. researchgate.nettandfonline.com This shift moves away from traditional methods that often require harsh conditions, volatile organic solvents, or heavy metal catalysts. tandfonline.com

Key green synthetic strategies that are applicable to the synthesis of "Quinazoline, 6-(1-methylethyl)-" and its analogs include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields. tandfonline.comnih.gov It has been successfully used for one-pot syntheses of quinazoline derivatives. nih.gov

Use of Green Solvents and Catalysts: Researchers are exploring the use of environmentally benign solvents like water and deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, as alternatives to volatile organic compounds. researchgate.nettandfonline.com Furthermore, phosphotungstic acid and economical copper complexes have been employed as green catalysts. researchgate.net

Catalyst-Free and Metal-Free Approaches: Innovations include electrochemical methods that enable the synthesis of quinazolinones without the need for metal catalysts, offering a more convenient, low-cost, and environmentally friendly process. researchgate.net Another approach utilizes H₂O₂ as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) serving as a carbon source, avoiding the need for additives or transition metals. acs.org

Ultrasound-Promoted Reactions: The application of ultrasonic irradiation is another green technique that can enhance reaction rates and efficiency in the synthesis of quinazoline cores. nih.gov

Table 1: Comparison of Green Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Rapid reaction times, high yields, operational simplicity. | tandfonline.com, nih.gov |

| Deep Eutectic Solvents (DES) | Employing solvents like choline chloride:urea. | Biodegradable, low cost, non-toxic alternative to volatile organic solvents. | tandfonline.com |

| Electrochemical Synthesis | Metal- and catalyst-free approach using anodic oxidation. | Environmental friendliness, low cost, convenient operation. | researchgate.net |

| H₂O₂-Mediated Synthesis | Uses hydrogen peroxide as a green oxidant. | Avoids transition metals and additives, good yields. | acs.org |

| Ultrasound Promotion | Application of ultrasonic waves to drive reactions. | Enhanced reaction rates, improved efficiency. | nih.gov |

Advanced Computational Approaches in Drug Discovery and Design

Computational studies have become indispensable tools in the discovery and optimization of new quinazoline derivatives, accelerating the drug development process. researchgate.net These methods allow for the prediction of biological activities and the optimization of molecular structures before undertaking costly and time-consuming laboratory synthesis. researchgate.netnih.gov For a molecule like "Quinazoline, 6-(1-methylethyl)-", these computational tools can efficiently predict its potential interactions with various biological targets.

Key computational techniques applied to the quinazoline scaffold include:

Molecular Docking: This is one of the most common methods used to predict the binding orientation and affinity of a ligand (e.g., a quinazoline derivative) to the active site of a target protein, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govyoutube.com This allows for the prediction of the potency of novel compounds based on their structural features. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the interaction and the conformational changes that may occur. nih.gov This powerful method can predict the structural refinements and behavior of both the ligand and the receptor in a biological system. nih.govresearchgate.net

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.gov It is a crucial part of computer-aided drug design for identifying promising lead compounds. nih.gov

Table 2: Key Computational Techniques in Quinazoline Drug Design

| Technique | Application | Purpose | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding modes. | To understand interactions with targets like EGFR and assess binding affinity. | nih.gov, nih.gov |

| QSAR | Correlates chemical structure with biological activity. | To predict the efficacy of new derivatives and guide structural modifications. | nih.gov, youtube.com |

| MD Simulations | Simulates the movement of atoms and molecules. | To evaluate the stability of the drug-target complex over time. | nih.gov |

| Virtual Screening | Screens large compound libraries against a target. | To identify potential hit and lead compounds for further development. | nih.gov |

Exploration of Novel Therapeutic Indications and Biological Pathways

While quinazoline derivatives are well-known for their anticancer properties, particularly as EGFR inhibitors, ongoing research is uncovering novel therapeutic targets and biological pathways. nih.govnih.gov This expansion of scope suggests that "Quinazoline, 6-(1-methylethyl)-" could be investigated for a wider range of activities beyond established mechanisms.

Recent research has focused on the following areas:

Inhibition of Multiple Kinases: Many quinazoline derivatives are being explored as multi-kinase inhibitors, targeting enzymes crucial for cancer progression such as PI3K (Phosphatidylinositol 3-kinase), PARP-1 (Poly(ADP-ribose)polymerase-1), and VEGFR (Vascular Endothelial Growth Factor Receptor). nih.govresearchgate.net

Modulation of Cancer Metastasis: Studies have shown that certain dihydroquinazolinone derivatives can significantly suppress the migration, adhesion, and invasion of cancer cells, which are key processes in metastasis. nih.gov

Targeting DNA Repair Mechanisms: PARP-1 is a key enzyme in the DNA repair process, and its inhibition is a promising strategy for cancer therapy. nih.gov Novel quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent PARP-1 inhibitory activity. nih.gov

New Anticancer Applications: The anticancer activity of quinazoline derivatives has been demonstrated in vitro and in vivo against a variety of cancer cell lines, including prostate, lung, and breast cancer. nih.govnih.gov The development of novel derivatives as promising anticancer drug candidates is a subject of intense global interest. nih.gov

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper understanding of how quinazoline derivatives function at a molecular level, researchers are increasingly integrating "omics" technologies into their studies. nih.gov These technologies, including proteomics, metabolomics, and transcriptomics, provide a comprehensive view of the global changes within a biological system in response to a drug. nih.govnih.gov

The application of omics in quinazoline research includes:

Metabolomics: This approach identifies and quantifies endogenous small-molecule metabolites. It has been used to reveal how quinazoline compounds alter key biochemical pathways in cancer cells, such as those involved in energy metabolism and cell proliferation. nih.gov A liquid chromatography-mass spectrometry (LC-MS)-based metabolomics approach has successfully identified altered pathways in prostate cancer cells upon exposure to dihydroquinazolin derivatives. nih.gov

Proteomics: Proteomics analyzes the entire set of proteins in a cell or tissue. mdpi.com It can be used to identify the protein targets of a drug and to understand the downstream effects on protein expression and signaling pathways following treatment with a quinazoline derivative. mdpi.commdpi.com

Transcriptomics: This technology studies the complete set of RNA transcripts in a cell. It can identify changes in gene expression that are linked to the therapeutic effects or toxic reactions of a drug. nih.gov

Integrated Omics: The combination of data from different omics platforms provides a more holistic and powerful understanding of a drug's mechanism of action, helping to discover biomarkers for efficacy and safety. nih.govnih.gov

Strategies for Targeted Delivery and Prodrug Design

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal off-target effects. mdpi.com To address this, researchers are developing targeted delivery systems and prodrug strategies for quinazoline-based compounds.

Targeted Drug Delivery: This involves using carriers, such as nanoparticles or liposomes, to deliver the drug specifically to diseased cells or tissues. mdpi.commdpi.com These carriers can be functionalized with targeting molecules (e.g., antibodies, folic acid) that recognize and bind to receptors overexpressed on cancer cells, thereby increasing drug concentration at the site of action and reducing systemic toxicity. mdpi.comnih.gov Liposomes, which are spherical vesicles made of a phospholipid bilayer, are among the leading nanoparticle platforms for targeted drug delivery due to their low immunogenicity and versatility. mdpi.com

Prodrug Design: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. nih.gov This strategy can be used to overcome issues with a drug's pharmacokinetic profile, such as poor solubility or rapid metabolism, without the need for extensive and costly structural modifications of the parent molecule. nih.gov For quinazoline derivatives, a prodrug approach could enhance their delivery to specific sites, such as tumors, where specific enzymes could then release the active drug. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Quinazoline, 6-(1-methylethyl)- |

| Choline chloride |

| Urea |

| Phosphotungstic acid |

| Dimethyl sulfoxide (DMSO) |

| Hydrogen peroxide (H₂O₂) |

| Folic acid |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Quinazoline, 6-(1-methylethyl)-, and how do reaction conditions influence yield and purity?

- Methodological Guidance :

- Microwave-assisted synthesis improves reaction efficiency and reduces side products compared to traditional thermal methods .

- Condensation reactions using substituted anilines and carbonyl precursors (e.g., aldehydes) under acidic conditions yield quinazoline scaffolds. Optimize solvent systems (e.g., ethanol or DMF) and catalyst choice (e.g., p-toluenesulfonic acid) to enhance regioselectivity .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography using hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques (NMR, MS, IR) differentiate Quinazoline, 6-(1-methylethyl)- from structural analogs?

- Key Data Points :

- ¹H NMR : The isopropyl group (6-position) shows a doublet of septets (δ ~1.3–1.5 ppm for CH₃ and δ ~3.0–3.2 ppm for CH) .

- Mass Spectrometry : Molecular ion peak at m/z 173.2 (C₁₁H₁₃N₂) with fragmentation patterns confirming the isopropyl substituent .

- IR : Stretching vibrations at ~1600 cm⁻¹ (C=N quinazoline ring) and ~2850–2960 cm⁻¹ (C-H of isopropyl group) .

Q. What safety protocols are recommended for handling Quinazoline, 6-(1-methylethyl)- in laboratory settings?

- Safety Measures :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .

- Store in a sealed container under dry, inert conditions (argon/nitrogen) to prevent degradation .

- For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the isopropyl substituent at the 6-position modulate the compound’s biological activity (e.g., anti-inflammatory or anti-proliferative effects)?

- Experimental Design :

- Compare activity of 6-isopropyl derivatives with other alkyl/aryl analogs in in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

- Use molecular docking to assess binding affinity to target proteins (e.g., EGFR or tubulin for anti-proliferative activity) .

- Correlate logP values (lipophilicity) with cellular uptake using HPLC-MS quantification .

Q. What computational strategies can predict the reactivity and stability of Quinazoline, 6-(1-methylethyl)- under varying pH and temperature?

- Approaches :

- Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution and identify reactive sites .

- Simulate degradation pathways (e.g., hydrolysis or oxidation) using molecular dynamics (MD) software (e.g., GROMACS) .

- Validate predictions with accelerated stability studies (ICH guidelines) under stress conditions (40°C/75% RH) .

Q. How can synthetic routes be optimized for scalability while minimizing hazardous byproducts?

- Green Chemistry Considerations :

- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Employ catalytic systems (e.g., CeCl₃·7H₂O) to reduce stoichiometric waste .

- Use flow chemistry for continuous production and improved heat/mass transfer .

Q. How do researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Data Reconciliation Framework :

- Standardize assay conditions (e.g., cell line selection, incubation time) to reduce variability .

- Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Perform meta-analyses of published data to identify confounding factors (e.g., solvent polarity in dose-response curves) .

Q. What analytical methods validate the purity and stability of Quinazoline, 6-(1-methylethyl)- in long-term storage?

- Validation Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products